4-Iminocyclohexa-2,5-dien-1-amine
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Overview
Description
4-Iminocyclohexa-2,5-dien-1-amine is a compound that belongs to the family of quinoid compounds. These compounds are known for their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer properties . The structure of this compound consists of a cyclohexadiene ring with an imine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iminocyclohexa-2,5-dien-1-amine can be synthesized through several methods. One common method involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines, followed by oxidation with m-chloroperoxybenzoic acid . Another method includes the hydrohalogenation of quinone imines . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce high-quality compounds for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Iminocyclohexa-2,5-dien-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imines, which are known for their biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include quinone imines, reduced amines, and various substituted derivatives. These products have diverse applications in scientific research and industry .
Scientific Research Applications
4-Iminocyclohexa-2,5-dien-1-amine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Iminocyclohexa-2,5-dien-1-amine involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes . Its ability to form reactive intermediates, such as quinone imines, contributes to its biological activities, including cytotoxicity and anticancer effects .
Comparison with Similar Compounds
4-Iminocyclohexa-2,5-dien-1-amine is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Quinone imines: These compounds share a similar quinoid structure and exhibit comparable biological activities.
Cyclohexa-2,5-diene-1,4-dione derivatives: These derivatives have different functional groups but share the cyclohexadiene core, leading to similar reactivity and applications.
The uniqueness of this compound lies in its specific imine group, which allows for diverse chemical reactions and a broad range of applications in various fields .
Properties
IUPAC Name |
4-iminocyclohexa-2,5-dien-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-5,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKLQJFQAQSRIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)C=CC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16562-40-6 |
Source
|
Record name | 4(1H)-Pyridinimine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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